N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-24-18(9-11-23-24)15-4-2-14(3-5-15)8-10-21-20(25)16-6-7-17-19(12-16)26-13-22-17/h2-7,9,11-13H,8,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGBULKFYXZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Intermediate Synthesis
The synthesis begins with the preparation of the pyrazole-containing intermediate, 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine. A common approach involves:
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Cyclocondensation : Reacting hydrazine derivatives with diketones or β-keto esters under reflux conditions to form the pyrazole ring. For example, hydrazine hydrate reacts with acetylacetone derivatives to yield 1-methylpyrazole intermediates.
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Phenyl Functionalization : Introducing the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are typically employed.
Key Reaction Conditions :
Benzothiazole-6-Carboxylic Acid Preparation
The benzothiazole moiety is synthesized through:
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Cyclization of 2-Aminothiophenol : Reacting 2-aminothiophenol with carboxylic acid derivatives (e.g., 6-nitrobenzoic acid) in polyphosphoric acid (PPA) at 150–180°C.
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Nitration and Reduction : Introducing nitro groups at the 6-position followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine, which is oxidized to the carboxylic acid.
Optimization Notes :
Amide Bond Formation
The final step couples the pyrazole-phenyl-ethylamine with benzothiazole-6-carboxylic acid via amidation:
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Activation of Carboxylic Acid : Using thionyl chloride (SOCl₂) to convert the acid to its acyl chloride derivative.
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Nucleophilic Acyl Substitution : Reacting the acyl chloride with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
Critical Parameters :
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Molar Ratio: 1:1.2 (acid chloride:amine)
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Base: Triethylamine (TEA) or pyridine to scavenge HCl
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
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Microreactors : Reduce reaction time from hours to minutes by improving heat/mass transfer.
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In-Line Purification : Integrated chromatography columns remove impurities in real-time.
Advantages :
Green Chemistry Approaches
Sustainable methods are gaining traction:
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Solvent-Free Reactions : Mechanochemical grinding of reactants in ball mills.
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Biocatalysts : Lipases for amide bond formation under mild conditions (pH 7–8, 25–40°C).
Reaction Optimization and Challenges
Byproduct Analysis
Common byproducts include:
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Uncyclized Intermediates : Due to insufficient reaction time or temperature.
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Over-Oxidation : Formation of benzothiazole N-oxides during nitration.
Mitigation Strategies :
Purification Techniques
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Recrystallization : Ethanol/water mixtures (70:30 v/v) achieve >95% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
Data Tables
Table 1: Comparison of Amidation Methods
Table 2: Industrial vs. Lab-Scale Synthesis
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 48–72 h | 8–12 h |
| Solvent Consumption | 500 mL/g product | 50 mL/g product |
| Energy Input | 1.2 kWh/g | 0.3 kWh/g |
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table highlights structural analogs and their distinguishing characteristics:
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3OS, with a molecular weight of approximately 361.5 g/mol. The compound features a pyrazole ring, a benzothiazole moiety, and an amide functional group, which collectively contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. This suggests that the compound may interact with specific metabolic pathways, potentially leading to therapeutic effects against tumors.
- Antimicrobial Properties : The presence of the benzothiazole and pyrazole rings is associated with antibacterial and antifungal activities. These compounds often exhibit strong interactions with bacterial gyrase, an essential enzyme for bacterial DNA replication .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Comparative Biological Activity
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)benzothiazole | Pyrazole and benzothiazole rings | Antitumor activity |
| 4-Amino-3-(4-methoxybenzyl)-1H-pyrazole | Pyrazole ring with methoxy substitution | Anti-inflammatory properties |
| 5-(4-Chlorophenyl)-1H-pyrazole | Simple pyrazole structure | Antibacterial effects |
These comparisons highlight the diverse biological activities that can arise from minor structural modifications within similar chemical frameworks.
Case Studies and Research Findings
Recent studies have explored the biological effects of benzothiazole derivatives, including those similar to this compound:
- Antitumor Activity : A study demonstrated that derivatives featuring the benzothiazole moiety exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antibacterial Efficacy : Another research effort identified similar compounds as effective inhibitors of bacterial gyrase, leading to growth inhibition in resistant strains of bacteria. This positions the compound as a potential candidate for antibiotic development .
- Anti-inflammatory Mechanisms : In vitro studies indicated that related compounds could reduce inflammation markers in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis.
Q & A
Basic: What are the optimal synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide, and how can purity be maximized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the benzothiazole core with a substituted pyrazole moiety. Key steps include:
- Nucleophilic substitution to attach the ethyl linker to the benzothiazole carboxamide group.
- Suzuki-Miyaura cross-coupling to introduce the 1-methylpyrazole-aryl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., degassed DMF/water mixtures) .
- Purification via column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>95%) and elemental analysis .
Critical Note: Reaction temperatures (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for boronic acid coupling partners) significantly impact yields .
Basic: How should researchers characterize this compound’s structural integrity and confirm its identity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the integration of aromatic protons (e.g., benzothiazole C6-H at δ ~8.5 ppm) and pyrazole methyl groups (δ ~3.9 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, particularly the orientation of the ethyl linker and pyrazole substituents .
Data Cross-Validation: Compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computational predictions to detect impurities .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay conditions or target selectivity. Mitigation strategies include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from non-specific effects .
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target engagement .
- Structural Analog Comparison: Compare activity with structurally related compounds (e.g., pyrazole-thiazole hybrids in ) to identify critical pharmacophores.
Example: If the compound shows high in vitro potency but low cellular efficacy, evaluate membrane permeability via PAMPA assays or efflux transporter involvement .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to predict and optimize ADME parameters:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Modify substituents (e.g., fluorination of the benzothiazole ring) to reduce clearance .
- QSAR Models: Corrogate substituent effects (e.g., pyrazole methyl group) with logP and solubility using tools like Schrödinger’s QikProp .
- Docking Studies: Map interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize derivatives with improved affinity. For example, highlights how triazole-thiazole derivatives achieve tighter binding via π-π stacking .
Advanced: What experimental designs are suitable for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
A multi-disciplinary approach is critical:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screens: Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
- Kinetic Binding Assays: Employ surface plasmon resonance (SPR) to measure on/off rates for target binding. For example, demonstrates how fluorophenyl substituents enhance binding kinetics to kinase domains .
Contradiction Resolution: If MoA hypotheses conflict (e.g., direct inhibition vs. allosteric modulation), use mutagenesis studies (e.g., alanine scanning) to validate binding residues .
Basic: What are the best practices for scaling up synthesis without compromising yield or purity?
Methodological Answer:
Process optimization for scale-up includes:
- Catalyst Recycling: Use heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to reduce costs and simplify purification .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., nitration or coupling reactions) to improve heat dissipation and reproducibility .
- In-line Analytics: Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .
Advanced: How can researchers address discrepancies between computational predictions and experimental data in SAR studies?
Methodological Answer:
Discrepancies often stem from force field inaccuracies or solvent effects. Solutions include:
- Hybrid QM/MM Calculations: Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for protein environments to refine binding energy predictions .
- Solvent Correction: Apply implicit solvent models (e.g., COSMO-RS) to account for solvation effects on ligand conformation .
- Experimental Validation: Synthesize and test top-ranked derivatives (e.g., pyrazole regioisomers) to iteratively refine computational models .
Table 1: Key Analytical Data for Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
